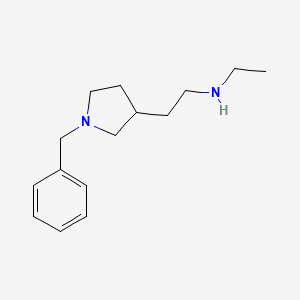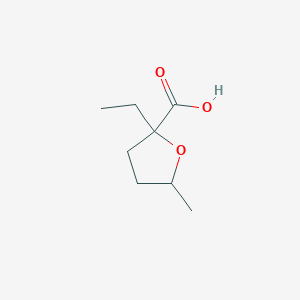
2-Ethyl-5-methyltetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-furancarboxylic acid, 2-ethyltetrahydro-5-methyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-furancarboxylic acid derivatives. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under elevated pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic methods. These methods leverage the enzymatic conversion of biomass-derived precursors, such as 5-hydroxymethylfurfural, into the desired furan derivatives. Biocatalysis offers advantages such as mild reaction conditions, lower costs, and higher selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) can be used under acidic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, such as 2-furoic acid, 5-methyl-2-furancarboxylic acid, and tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of bio-based polymers and as an intermediate in the synthesis of fine chemicals
Mecanismo De Acción
The mechanism of action of 2-furancarboxylic acid, 2-ethyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in furan metabolism. The compound’s effects are mediated through its conversion into various metabolites that participate in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.
5-Methyl-2-furancarboxylic acid: Another furan derivative with a methyl group at the 5-position.
Tetrahydrofuran: A fully hydrogenated furan derivative used as a solvent and chemical intermediate.
Uniqueness
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-ethyl-5-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-3-8(7(9)10)5-4-6(2)11-8/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
VZNJFTROMUNRHA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(O1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
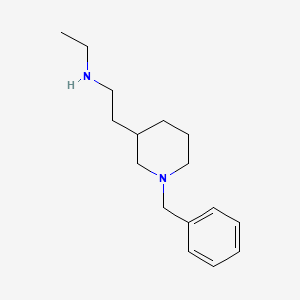
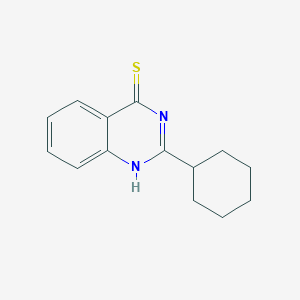

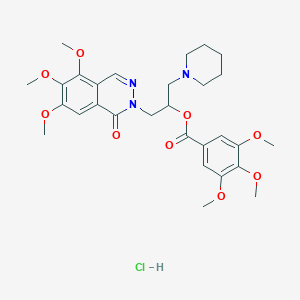
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
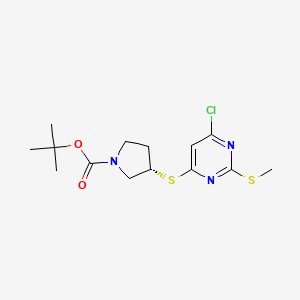

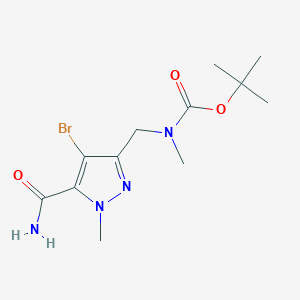
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
